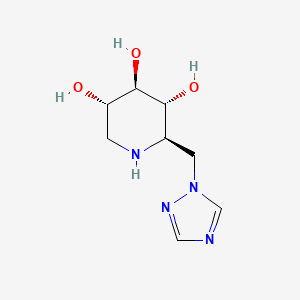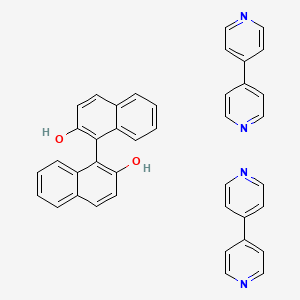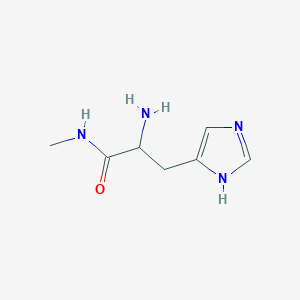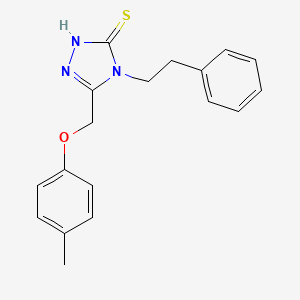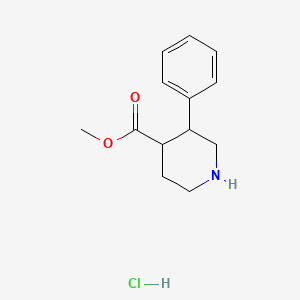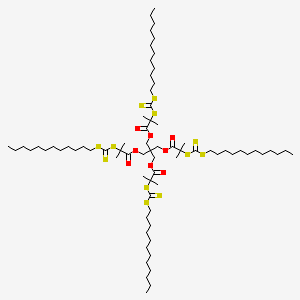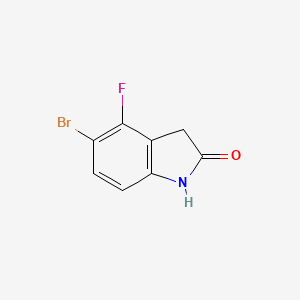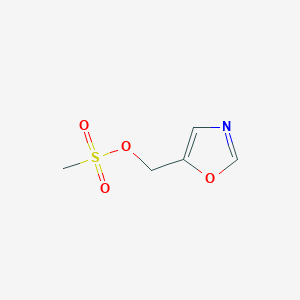
1,3-Oxazol-5-ylmethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazol-5-ylmethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethyl methanesulfonate typically involves the reaction of oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of oxazol-5-ylmethyl methanesulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of magnetic nanocatalysts has also been explored to enhance the reaction efficiency and facilitate the separation of the catalyst from the reaction mixture .
化学反応の分析
Types of Reactions
Oxazol-5-ylmethyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The oxazole ring can be reduced to form oxazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of oxazol-5-ylmethyl derivatives with various functional groups.
Oxidation Reactions: Formation of oxazolone derivatives.
Reduction Reactions: Formation of oxazolidine derivatives.
科学的研究の応用
Oxazol-5-ylmethyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of oxazol-5-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of biological processes, making it a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
Oxazol-5-ylmethyl methanesulfonate can be compared with other oxazole derivatives such as:
Oxazolone: Known for its antimicrobial and cytotoxic activities.
Oxazolidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation
Oxazol-5-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.
特性
分子式 |
C5H7NO4S |
|---|---|
分子量 |
177.18 g/mol |
IUPAC名 |
1,3-oxazol-5-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-6-4-9-5/h2,4H,3H2,1H3 |
InChIキー |
AZUYXXIBKUVUHT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=CN=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


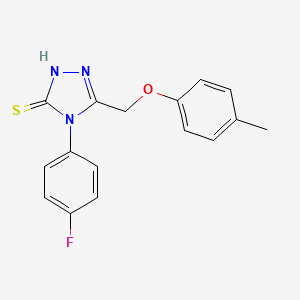
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)

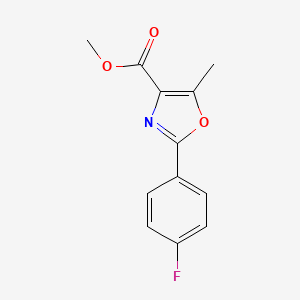
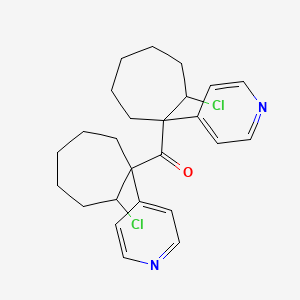
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
